![molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Industrial Production Methods
Industrial production may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol involves interactions with molecular targets such as enzymes or receptors. The presence of functional groups like nitro, chloro, and methylamino allows it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chloro-3-nitrophenyl)-2-aminoethanol
- 1-(4-chloro-3-nitrophenyl)-2-(ethylamino)ethan-1-ol
Uniqueness
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11ClN2O3 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3 |
Clave InChI |
RJSZSDUMBAQLJO-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


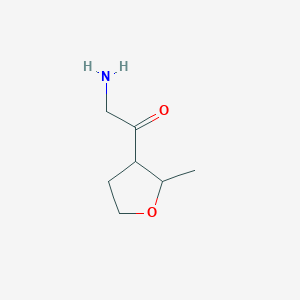
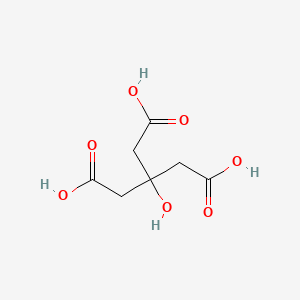
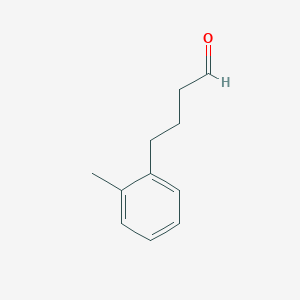

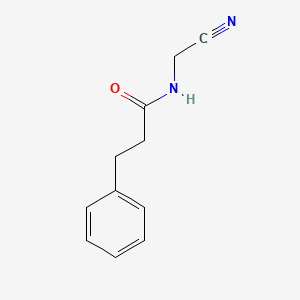
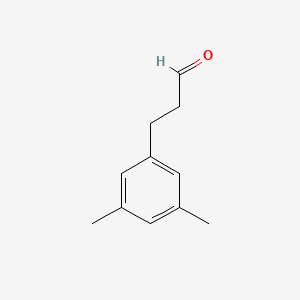
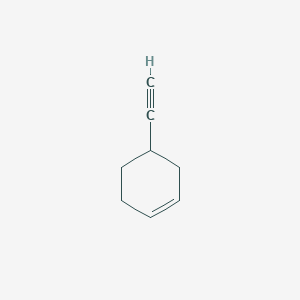
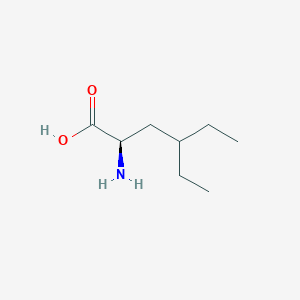
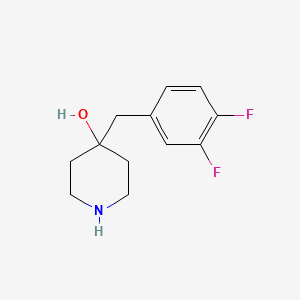
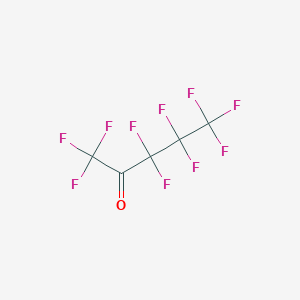
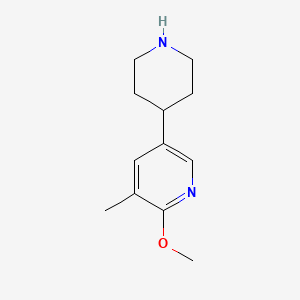
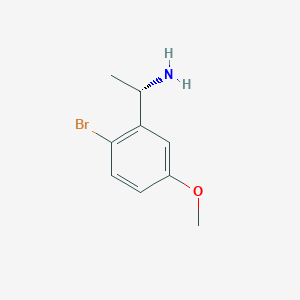
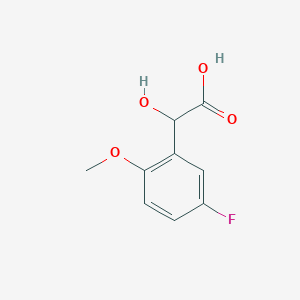
![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
